4-Benzyl-1-(4-methoxyphenyl)piperazine-2,6-dione
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Overview
Description
4-Benzyl-1-(4-methoxyphenyl)piperazine-2,6-dione is a heterocyclic compound that belongs to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(4-methoxyphenyl)piperazine-2,6-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(4-methoxyphenyl)piperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like glacial acetic acid.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Glacial acetic acid.
Reducing Agents: Hydrogen gas with a catalyst.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
4-Benzyl-1-(4-methoxyphenyl)piperazine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(4-methoxyphenyl)piperazine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by stimulating the intrinsic mitochondrial signaling pathway . This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, leading to DNA fragmentation and nuclear condensation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzyl)piperazine
- 1-(4-Methylbenzyl)piperazine
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
4-Benzyl-1-(4-methoxyphenyl)piperazine-2,6-dione stands out due to its unique combination of a benzyl group and a methoxyphenyl group attached to the piperazine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-benzyl-1-(4-methoxyphenyl)piperazine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-9-7-15(8-10-16)20-17(21)12-19(13-18(20)22)11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQHRCUIKPEDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CN(CC2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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